1-Benzothiophene-5-carboxylic acid
Overview
Description
1-Benzothiophene-5-carboxylic acid is an organosulfur compound with the molecular formula C₉H₆O₂S It is a derivative of benzothiophene, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
Derivatives of benzothiophene carboxylic acids are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies , indicating their potential interaction with biological targets.
Mode of Action
The synthesis of benzothiophene derivatives often involves the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . This suggests that the compound may interact with its targets through the functional groups attached to the benzothiophene core.
Biochemical Pathways
Benzothiophene derivatives have been shown to exhibit a variety of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Benzothiophene derivatives have been shown to exhibit a variety of biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-Benzothiophene-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity and influencing metabolic processes. The interactions between this compound and these biomolecules are typically characterized by binding interactions that can alter the conformation and function of the target proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated antiproliferative effects, leading to cell cycle arrest and apoptosis . Additionally, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and inhibit their activity, leading to changes in metabolic flux and cellular function. For instance, it has been shown to inhibit the activity of mitochondrial branched-chain α-ketoacid dehydrogenase kinase, thereby enhancing the activity of the branched-chain α-ketoacid dehydrogenase complex . This inhibition can lead to alterations in the levels of branched-chain amino acids and their metabolites, impacting cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and reduction of oxidative stress. At higher doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the need for careful consideration of dosing regimens in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and amino acid metabolism. It interacts with enzymes such as mitochondrial branched-chain α-ketoacid dehydrogenase kinase, influencing the activity of the branched-chain α-ketoacid dehydrogenase complex . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound has been observed to localize in various cellular compartments, including the mitochondria and cytoplasm . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to introduce the carboxylic acid group at the 5-position of the benzothiophene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
1-Benzothiophene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
1-Benzothiophene-5-carboxylic acid can be compared with other benzothiophene derivatives such as:
1-Benzothiophene-3-carboxylic acid: Similar in structure but with the carboxylic acid group at the 3-position.
2-Benzothiophene-carboxylic acid: The carboxylic acid group is attached to the thiophene ring at the 2-position.
Benzofuran derivatives: These compounds have an oxygen atom instead of sulfur in the heterocyclic ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-benzothiophene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBYTKLWZRHESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383672 | |
Record name | 1-benzothiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-64-2 | |
Record name | Benzo[b]thiophene-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2060-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzothiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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